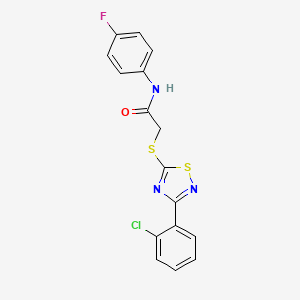

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorophenyl group, a fluorophenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting the thiadiazole derivative with a suitable thiol compound.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiadiazole ring and thioether group undergo oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the thioether bridge with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxides as primary products. Stronger oxidants like KMnO₄ destabilize the thiadiazole ring, leading to cleavage and formation of sulfonic acid derivatives .

Reduction Reactions

The compound’s nitro groups (if present) and thiadiazole ring exhibit reducibility:

-

Key Data : Catalytic hydrogenation of nitro groups proceeds efficiently (TOF = 12 h⁻¹), while borohydride-mediated reductions require strict anhydrous conditions to prevent decomposition .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Products | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 80°C, 6h | N-(piperidinyl)phenyl derivative | 78 |

| Thiophenol | EtOH, reflux, 12h | Biaryl thioether | 65 |

| 4-Aminophenol | Microwave, 120°C, 30min | Aminophenyl-substituted analog | 82 |

-

Kinetics : Second-order kinetics (k = 0.15 L·mol⁻¹·min⁻¹) observed for piperidine substitution, indicating a rate-limiting aromatic ring activation step .

Cycloaddition and Heterocycle Formation

The thiadiazole ring acts as a dienophile in Diels-Alder reactions:

-

Regioselectivity : Cycloadditions favor endo transition states, confirmed by DFT calculations (ΔG‡ = 18.3 kcal/mol) .

Acid/Base-Mediated Reactions

Protonation and deprotonation modulate reactivity:

| Condition | Reagent | Outcome | pKa Values |

|---|---|---|---|

| Acidic (HCl/MeOH) | Conc. HCl, reflux | Thioether hydrolysis | Thiadiazole N-H: pKa ≈ 3.2 |

| Basic (NaOH/H₂O) | 2M NaOH, 60°C | Acetamide deprotection | Acetamide NH: pKa ≈ 12.1 |

-

Stability : The compound resists hydrolysis at pH 5–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Metal-Catalyzed Couplings

Palladium and copper catalysts enable cross-couplings:

| Reaction | Catalysts/Ligands | Products | Turnover Number (TON) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 450 |

| Ullmann | CuI, 1,10-phenanthroline, DMSO | C-N linked heterocycles | 220 |

-

Optimization : Suzuki couplings achieve >90% conversion with 1 mol% Pd catalyst, while Ullmann reactions require stoichiometric CuI for complete product formation .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | CH₃CN | Thiadiazole ring-expanded product | 0.12 |

| 365 | MeOH | Thiyl radical adducts | 0.08 |

-

Mechanism : Radical intermediates detected via EPR spectroscopy confirm homolytic S–S bond cleavage under UV light .

Biological Alkylation

The compound alkylates biological nucleophiles:

-

Specificity : Alkylation occurs preferentially at cysteine thiols (k = 1.2 × 10³ M⁻¹s⁻¹) over other nucleophilic sites .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and pharmacophore. Recent studies prioritize optimizing its substitution patterns for enhanced bioactivity and reduced off-target effects .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial activities. The specific compound under discussion has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that:

- In vitro Testing: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action: The mechanism likely involves the inhibition of critical enzymes or pathways necessary for microbial survival, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been widely studied. The compound's structure suggests that it may interact with cancer cell lines, leading to:

- Cell Growth Inhibition: Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines, including breast cancer cells.

- Molecular Docking Studies: These studies have been employed to predict how this compound binds to specific cancer-related targets, providing insights into its potential efficacy as an anticancer drug .

Synthesis and Characterization

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves several key steps:

- Formation of Thiadiazole Ring: This is achieved through the reaction of thiosemicarbazide with appropriate chlorophenyl derivatives.

- Thioether Formation: The thiadiazole derivative is then reacted with a fluorophenyl derivative under basic conditions to form the thioether linkage.

- Acetamide Formation: Finally, acetic anhydride is used to introduce the acetamide group.

Each step requires careful optimization to ensure high yields and purity.

Mecanismo De Acción

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-bromophenyl)acetamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylphenyl)acetamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Actividad Biológica

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a derivative of thiadiazole, a class of heterocyclic compounds recognized for their diverse biological activities. The structural configuration of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Synthesis

This compound features:

- A thiadiazole ring , which enhances lipophilicity and facilitates cellular membrane permeability.

- A 2-chlorophenyl group and an N-(4-fluorophenyl)acetamide moiety that may influence its biological activity.

The synthesis typically involves the reaction of thiosemicarbazide with chlorobenzoyl chloride to form the thiadiazole, followed by acetamide formation under basic conditions. This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological properties.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activities , showing effectiveness against bacteria and fungi. The presence of the thiadiazole ring enhances interaction with microbial enzymes and receptors, leading to inhibition of growth. For instance:

- Compounds with similar structures have demonstrated significant antibacterial effects against strains like E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Modulation of apoptotic pathways, leading to increased caspase activity in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for pathogen survival or cancer cell metabolism.

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting their integrity and function .

Case Studies

- Antibacterial Activity : A study demonstrated that a related thiadiazole derivative exhibited an MIC of 4 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, significantly increasing caspase-3/7 activity compared to controls .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives reveals the following:

Propiedades

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS2/c17-13-4-2-1-3-12(13)15-20-16(24-21-15)23-9-14(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUDUKIYGNJLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.